2,4-Dibromo-5-fluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

2,4-Dibromo-5-fluorobenzonitrile has been synthesized for the first time (81.5% yield). It may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .Molecular Structure Analysis

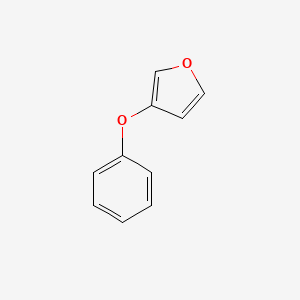

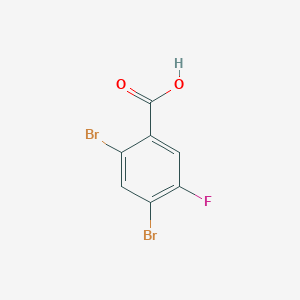

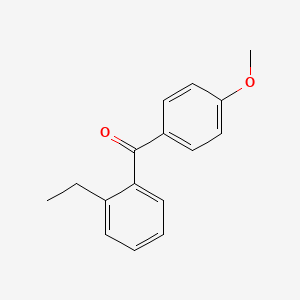

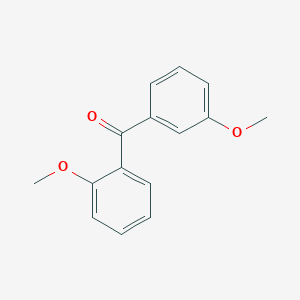

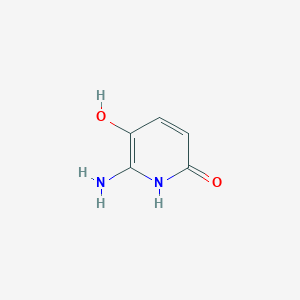

The molecular structure of 2,4-Dibromo-5-fluorobenzoic acid is represented by the linear formula C7H3Br2FO2 . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) and the InChI key is RAGHPDYPAYDOJH-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4-Dibromo-5-fluorobenzonitrile can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-5-fluorobenzoic acid include a molecular weight of 297.91 . It is a solid at room temperature and should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación

Synthesis of Fluoroquinolones in Pharmaceutical Chemistry

Scientific Field

Pharmaceutical Chemistry

Application Summary

2,4-Dibromo-5-fluorobenzoic acid is utilized as an intermediate in the synthesis of fluoroquinolones, a class of broad-spectrum antibacterial agents.

Experimental Procedures

The compound is synthesized through ammoxidation, a process involving the reaction of a precursor with ammonia and oxygen at high temperatures in the presence of a catalyst.

Results and Outcomes

The synthesis yields 2,4-dibromo-5-fluorobenzonitrile, which is then hydrolyzed to produce the benzoic acid derivative. This method provides an environmentally friendly and cost-effective approach to producing fluoroquinolone intermediates .

Lanthanide Complexes in Material Science

Scientific Field

Material Science

Application Summary

The compound is explored for creating dinuclear lanthanide complexes with potential applications in luminescent materials.

Experimental Procedures

Lanthanide ions are combined with 2-fluorobenzoic acid derivatives and other ligands to form complexes, which are then characterized using spectroscopic methods.

Results and Outcomes

The complexes exhibit unique thermodynamic and fluorescent properties, making them suitable for use in advanced material applications .

Conservative Tracers in Petrochemical Exploration

Scientific Field

Environmental Science

Application Summary

Fluorinated benzoic acids, including 2,4-Dibromo-5-fluorobenzoic acid, serve as conservative tracers for monitoring fluid flow in petrochemical explorations.

Experimental Procedures

Tracers are added to fluids injected into geological formations, and their movement is tracked to understand subsurface flow patterns.

Results and Outcomes

These tracers are chosen for their stability under reservoir conditions and minimal environmental impact, providing valuable data on the flow behavior of injected solvents .

Analytical Methods Development

Scientific Field

Analytical Chemistry

Application Summary

The compound is used in developing analytical methods for detecting trace levels of substances in complex matrices.

Experimental Procedures

Advanced spectroscopic techniques are employed to detect and quantify the presence of the compound in various samples.

Results and Outcomes

The development of these methods allows for the accurate measurement of the compound at low ppb-levels, essential for environmental monitoring and quality control in manufacturing processes .

Biochemical Research

Scientific Field

Biochemistry

Application Summary

2,4-Dibromo-5-fluorobenzoic acid is investigated for its biochemical interactions and potential as a biochemical tool.

Experimental Procedures

Biochemical assays are conducted to study the interaction of the compound with biological molecules and systems.

Results and Outcomes

The compound’s reactivity and interactions provide insights into its biochemical behavior, which can be leveraged in drug design and other bio-related applications .

Environmental Impact Studies

Application Summary

The compound’s environmental fate and impact are studied to assess its safety and ecological effects.

Experimental Procedures

Environmental sampling and analysis are performed to determine the compound’s presence and concentration in various ecosystems.

Results and Outcomes

These studies help in understanding the compound’s biodegradability, toxicity, and potential accumulation in the environment, guiding regulatory decisions and safe handling practices .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Direcciones Futuras

While specific future directions for 2,4-Dibromo-5-fluorobenzoic acid are not mentioned in the search results, it’s known that it can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . This suggests potential applications in the development of new fluoroquinolone medicines.

Propiedades

IUPAC Name |

2,4-dibromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVCAJBUGBRHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450210 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-fluorobenzoic acid | |

CAS RN |

173410-26-9 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)